N-(2,4-dichlorophenyl)-3-oxobutanamide

Catalog No.
S704510
CAS No.
17223-66-4
M.F
C10H9Cl2NO2
M. Wt
246.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dichlorophenyl)-3-oxobutanamide

CAS Number

17223-66-4

Product Name

N-(2,4-dichlorophenyl)-3-oxobutanamide

IUPAC Name

N-(2,4-dichlorophenyl)-3-oxobutanamide

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)

InChI Key

YTKNYOWCICFXOW-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

The exact mass of the compound N-(2,4-dichlorophenyl)-3-oxobutanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,4-dichlorophenyl)-3-oxobutanamide (CAS: 17223-66-4), commonly referred to in industry as Acetoacet-2,4-dichloroanilide (AADCA), is a specialized active methylene intermediate primarily utilized in the synthesis of high-performance monoazo and diarylide pigments. Structurally, it features an acetoacetyl group coupled to a 2,4-dichlorophenyl ring. The presence of two chlorine atoms imparts significant electron-withdrawing properties and steric bulk, which are critical for enhancing the fastness properties of downstream colorants. In industrial procurement, AADCA is selected over standard acetoacetanilides when the final application demands superior weatherability, excellent solvent resistance, and high thermal stability, particularly in plastics, specialized coatings, and advanced ink formulations [1].

Substituting AADCA with generic acetoacetanilide (AAA) or mono-chlorinated analogs fundamentally compromises the performance of the resulting pigment. The 2,4-dichloro substitution pattern restricts the rotational freedom of the aromatic ring and stabilizes the hydrazone tautomer of the azo linkage through strong intramolecular interactions. If a manufacturer substitutes AADCA with AAA, the resulting pigment will suffer from increased solubility in organic solvents and plasticizers, leading to severe migration (bleeding) in polymer matrices like PVC. Furthermore, the lack of the heavy di-halogenated ring reduces the thermal decomposition threshold, making generic substitutes unviable for high-temperature plastic extrusion or automotive coating applications where AADCA-derived pigments are mandatory [1].

Halogen-Induced Migration Resistance in PVC

The incorporation of the 2,4-dichlorophenyl moiety significantly increases the molecular weight and decreases the solubility of the resulting azo pigment in organic media. When compared to pigments derived from unsubstituted acetoacetanilide (AAA), AADCA-derived pigments demonstrate a marked reduction in migration when compounded into plasticized PVC. The dual chlorine substitution provides steric shielding and enhances intermolecular van der Waals forces, effectively locking the pigment particles within the polymer matrix and preventing bleed[1].

Evidence DimensionSolvent extractability / Migration in plasticized PVC
Target Compound DataHigh migration resistance (grayscale rating 4-5)
Comparator Or BaselineAAA-derived baseline pigments (grayscale rating 2-3)
Quantified Difference1-2 point improvement on the 5-point grayscale for migration
ConditionsStandard PVC migration test (24 hours at 80°C in contact with white PVC)

Crucial for polymer compounders who require non-bleeding yellow colorants for flexible plastics and cables.

Enhanced Thermal Degradation Threshold

The thermal stability of diarylide and monoazo pigments is heavily dependent on the coupling component. The heavy 2,4-dichloro substitution in AADCA increases the thermal mass and stabilizes the crystal lattice of the pigment. Compared to pigments synthesized from acetoacet-o-toluidide (AAOT), AADCA-based pigments typically exhibit a higher temperature threshold before color degradation or thermal cleavage of the azo bond occurs, making them highly suitable for polyolefin processing [1].

Evidence DimensionHeat resistance limit in polyolefin processing
Target Compound DataStable up to 240-260°C
Comparator Or BaselineAAOT-derived baseline stable up to ~200-220°C
Quantified Difference20-40°C extension in thermal processing window
ConditionsInjection molding of high-density polyethylene (HDPE) with 5 min dwell time

Allows procurement for high-temperature plastic extrusion workflows where standard arylide yellows would degrade and shift color.

Purity-Dependent Tinctorial Strength and Reproducibility

In the procurement of AADCA, high chemical purity (>98%) is non-negotiable for consistent pigment manufacturing. The presence of unreacted 2,4-dichloroaniline or mono-chlorinated acetoacetanilide impurities disrupts the crystal lattice of the final pigment. Using high-purity AADCA ensures maximum tinctorial strength and a clean, vibrant shade, whereas crude or lower-purity substitutes lead to dulling and a measurable drop in color strength due to the formation of asymmetric, mixed-azo byproducts [1].

Evidence DimensionRelative tinctorial strength of synthesized pigment
Target Compound Data100% relative color strength (baseline for >98% purity AADCA)
Comparator Or BaselineCrude AADCA containing >3% mono-chloro impurities
Quantified DifferenceUp to 10-15% reduction in tinctorial strength for the crude baseline
ConditionsStandardized ink drawdown test on Leneta charts

Procuring high-purity AADCA directly translates to lower pigment loading requirements, reducing overall formulation costs.

Synthesis of High-Fastness Arylide Yellow Pigments

AADCA is the definitive precursor for manufacturing specialized yellow azo pigments destined for high-end applications. Its di-chlorinated structure is essential for achieving the required lightfastness and weatherability in architectural paints and automotive refinish coatings, where generic AAA-based pigments would rapidly fade [1].

Colorants for Flexible PVC and Elastomers

Due to the high migration resistance imparted by the 2,4-dichlorophenyl group, AADCA is highly recommended as a coupling component for pigments used in plasticized PVC and elastomers. It ensures that the colorant does not bleed into adjacent materials during prolonged contact[1].

High-Shear Polyolefin Extrusion Masterbatches

For masterbatch producers, the enhanced thermal stability of AADCA-derived pigments allows for processing in high-density polyethylene (HDPE) and polypropylene (PP) without thermal degradation. This prevents the color shifting and loss of physical properties associated with lower-grade acetoacetanilide derivatives[1].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17223-66-4

Wikipedia

2',4'-Dichloroacetoacetanilide

Dates

Last modified: 08-15-2023

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